(1-Amino-2-methylcyclohexyl)methanol
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Overview
Description
(1-Amino-2-methylcyclohexyl)methanol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-methylcyclohexyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-methylcyclohexanone using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction is carried out under high pressure and temperature to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C) is used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Various amines or fully reduced cyclohexane derivatives.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
(1-Amino-2-methylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of (1-Amino-2-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-2-methylcyclohexanol): Similar structure but with a different functional group arrangement.
(1-Amino-2-ethylcyclohexyl)methanol: Similar structure with an ethyl group instead of a methyl group.
(1-Amino-2-methylcyclohexyl)ethanol: Similar structure with an ethanol group instead of a methanol group.
Uniqueness
(1-Amino-2-methylcyclohexyl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1-amino-2-methylcyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-4-2-3-5-8(7,9)6-10/h7,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNONLWPYLPJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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